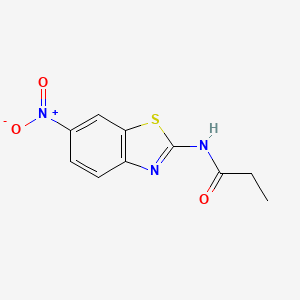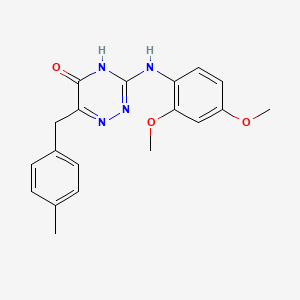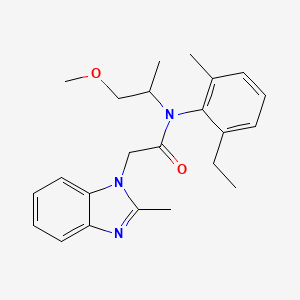
1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea, commonly known as DPH-1, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. DPH-1 has been extensively studied for its potential applications in cancer research.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study on a derivative of phenoxypyrimidine urea demonstrated its ability to induce apoptosis in both caspase-dependent and -independent pathways in non-small cell lung cancer cells. The compound, identified for its antiproliferative effects, triggers apoptosis through mitochondrial-dependent signaling and the extrinsic pathway. Additionally, it was found to induce cytoprotective autophagy, suggesting its role in mediating apoptosis and autophagy in cancer therapy. This research points towards the potential therapeutic applications of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea derivatives in treating lung cancer by inducing apoptosis and autophagy in tumor tissues (Gil et al., 2021).
Crystal Structure Insights
Research on related compounds, such as chlorfluazuron and flufenoxuron, provides valuable insights into the crystal structure of benzoylphenylurea insecticides. These studies reveal the dihedral angles and hydrogen bonding patterns in the crystal, offering a foundation for understanding the structural properties and interactions of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea. This information could be critical for the design and development of new compounds with improved efficacy and stability (Cho et al., 2015); (Jeon et al., 2014).
Antimicrobial Activity
The exploration of pyrimidine derivatives for antimicrobial properties highlights the potential of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea analogs as antimicrobial agents. By studying the synthesis and structure-activity relationships of these compounds, researchers can identify promising candidates for the development of new antimicrobial drugs (Bakhite et al., 2004).
Environmental Impact
The investigation into the effects of urea on the formation of chlorinated aromatics mediated by copper and iron species in combustion flue gas suggests potential environmental applications. Understanding how compounds like 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea interact with pollutants could lead to the development of strategies to reduce harmful emissions and mitigate environmental impact (Ren et al., 2021).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-11-6-7-15(14(19)8-11)23-16(24)22-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDLJSGZATYQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)
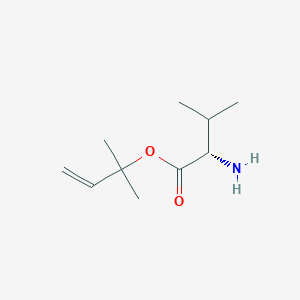
![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)
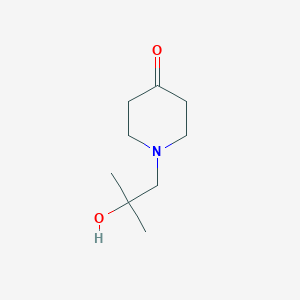
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)

![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2672741.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)
